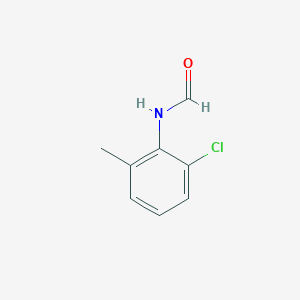

N-(2-Chloro-6-methylphenyl)formamide

概要

説明

N-(2-Chloro-6-methylphenyl)formamide is an organic compound with the chemical formula C8H8ClNO. It is a colorless to light yellow solid that is soluble in commonly used organic solvents such as alcohols, ethers, and ketones. This compound is often used as an intermediate in organic synthesis, particularly in the pharmaceutical and agricultural industries .

準備方法

Synthetic Routes and Reaction Conditions: N-(2-Chloro-6-methylphenyl)formamide is typically synthesized by reacting p-formyl chloride with 2-chloro-6-methylaniline. The reaction is carried out under suitable conditions, such as in a solvent and under controlled temperature and pH .

Industrial Production Methods: In industrial settings, the preparation of 2-chloro-6-methylphenylformamide involves the use of 3-chloro-5-methyl-4-nitroaniline as a starting material. This compound undergoes a series of reactions, including diazotization and reduction, to yield 2-chloro-6-methylaniline, which is then reacted with formyl chloride to produce the final product .

化学反応の分析

Types of Reactions: N-(2-Chloro-6-methylphenyl)formamide undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized form.

Reduction: Reducing agents can be used to convert the compound into its reduced form.

Substitution: The compound can undergo substitution reactions where one of its atoms is replaced by another atom or group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Conditions for substitution reactions vary depending on the substituent being introduced but often involve the use of catalysts and specific solvents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding carboxylic acid, while reduction may produce an amine derivative .

科学的研究の応用

Anticancer Properties

N-(2-Chloro-6-methylphenyl)formamide is primarily recognized for its role as an intermediate in the synthesis of Dasatinib, a potent dual Src/Abl kinase inhibitor used in cancer therapy. Research indicates that this compound exhibits significant anticancer effects:

- Mechanism of Action : It induces apoptosis in cancer cells through caspase activation and modulation of cell cycle regulators. In vitro studies have demonstrated a dose-dependent increase in apoptosis markers in human breast cancer cell lines (MCF-7) when treated with varying concentrations of the compound.

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various bacterial strains and fungi:

- Inhibitory Effects : A study indicated that this compound demonstrated inhibitory effects against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.

Molecular Docking Studies

Molecular docking simulations have been employed to understand how this compound interacts with biological receptors, which is crucial for drug development. The following table summarizes key findings from these studies:

| Target Protein | Binding Affinity (kcal/mol) | Interaction Type |

|---|---|---|

| Protein Kinase A | -8.5 | Hydrogen bonds and hydrophobic interactions |

| Cyclin-dependent Kinase | -7.3 | Ionic interactions and van der Waals forces |

| Estrogen Receptor | -9.0 | π-π stacking interactions |

Anticancer Effects Case Study

A peer-reviewed study focused on the effects of this compound on MCF-7 breast cancer cells revealed that treatment resulted in a significant increase in apoptosis markers, indicating its potential as an effective anticancer agent.

Antimicrobial Activity Case Study

Research published in a scientific journal demonstrated that this compound effectively inhibited growth in Staphylococcus aureus and Escherichia coli, showcasing its potential utility in developing new antimicrobial agents.

作用機序

The mechanism of action of 2-chloro-6-methylphenylformamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby affecting biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

類似化合物との比較

- 2-Bromoformanilide

- N-(2,5-Dimethylphenyl)formamide

- 4-Amino-1-(4-methoxyphenyl)pyrrolidin-2-one hydrochloride

Comparison: N-(2-Chloro-6-methylphenyl)formamide is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Compared to similar compounds, it has a higher melting point and greater stability under certain conditions. Its specific reactivity also makes it suitable for particular synthetic applications that other compounds may not be able to achieve .

生物活性

N-(2-Chloro-6-methylphenyl)formamide is a compound that has garnered attention in the field of medicinal chemistry due to its biological activity, particularly as a pharmaceutical intermediate for the development of potent anticancer agents. This article explores the biological activity of this compound, focusing on its role as a protein tyrosine kinase inhibitor, its mechanisms of action, and relevant research findings.

This compound, with the chemical formula CHClNO, is characterized by a pale yellow solid state. It is structurally related to other phenylformamides and has been studied for its potential therapeutic applications, particularly in oncology.

The primary biological activity of this compound is attributed to its function as a protein tyrosine kinase inhibitor . This class of compounds is crucial in regulating various cellular processes, including cell growth, differentiation, and metabolism. Specifically, this compound has been identified as an inhibitor of Src and Abl kinases, which are implicated in several cancers.

Inhibition Potency

The compound has demonstrated significant potency in inhibiting these kinases:

- Src Kinase : IC50 values around 0.05 nM

- Abl Kinase : IC50 values around 0.5 nM

These values indicate a high level of efficacy in blocking the activity of these enzymes, making it a candidate for further development in cancer therapies .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

- Antiproliferative Activity : A study highlighted that derivatives of this compound showed excellent antiproliferative effects against various hematological and solid tumor cell lines. Notably, one derivative demonstrated complete tumor regressions in K562 xenograft models of chronic myelogenous leukemia (CML), showcasing low toxicity at multiple dose levels .

- Structural Studies : Research into the structural properties revealed that the compound undergoes phase transformations at elevated temperatures. The room-temperature structure consists of hydrogen-bonded chains which may influence its biological interactions .

- Pharmacokinetics : Investigations into the pharmacokinetic profile indicated that this compound exhibits favorable absorption and distribution characteristics, essential for its potential use in clinical settings .

Table 1: Biological Activity Overview

| Compound Name | Target Kinase | IC50 (nM) | Biological Activity |

|---|---|---|---|

| This compound | Src | 0.05 | Inhibits cell proliferation |

| This compound | Abl | 0.5 | Antitumor activity in CML models |

Table 2: Summary of Research Findings

特性

IUPAC Name |

N-(2-chloro-6-methylphenyl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c1-6-3-2-4-7(9)8(6)10-5-11/h2-5H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQFYPTOAUKUFRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40143748 | |

| Record name | 2-Chloro-6-methylphenylformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40143748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10113-37-8 | |

| Record name | N-(2-Chloro-6-methylphenyl)formamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10113-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-6-methylphenylformamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010113378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC55342 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55342 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-6-methylphenylformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40143748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。